6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one
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Overview
Description
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one is a complex organic compound with a unique structure that includes a benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated benzofuran compounds.
Scientific Research Applications
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one: shares structural similarities with other benzofuran derivatives.
Benzofuran: A simpler compound with a similar core structure but lacking the hydroxy and phenylmethyl groups.
Coumarin: Another related compound with a benzopyrone structure.
Uniqueness: The presence of hydroxy and phenylmethyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other benzofuran derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one, also known as a derivative of benzofuran, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes hydroxyl groups and a benzofuran core, contributing to its diverse pharmacological properties.
- Chemical Formula : C15H14O4
- CAS Number : 75663-41-1
- Molecular Structure : The compound features a dihydrobenzofuran ring system with hydroxyl substituents that enhance its reactivity and biological interactions.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, studies have shown that related benzofuran derivatives can effectively inhibit inflammatory responses in various models. The mechanism involves the modulation of macrophage activity and the inhibition of prostaglandin synthesis, which are crucial in mediating inflammation .
Anticancer Activity
The compound has been investigated for its anticancer potential. A study highlighted that derivatives of benzofuran, including compounds structurally related to this compound, demonstrated selective cytotoxicity against tumorigenic cell lines. This suggests a promising avenue for developing novel anticancer agents based on this scaffold .
Antimicrobial Activity
Recent investigations have also focused on the antimicrobial properties of benzofuran derivatives. Some studies reported that these compounds exhibit activity against various bacterial strains, indicating their potential use in treating infections caused by resistant bacteria . The specific mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anti-inflammatory Effects
In a controlled study using mouse models, the application of benzofuran derivatives resulted in reduced ear swelling, a common measure for assessing anti-inflammatory efficacy. The results indicated that these compounds could significantly lower inflammatory markers compared to control groups .
Case Study 2: Cytotoxicity in Cancer Cells
A comparative analysis involving several benzofuran derivatives revealed that certain modifications to the hydroxyl groups enhanced cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and cancer-related targets .
Data Table: Summary of Biological Activities
Properties
CAS No. |
205501-86-6 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-hydroxy-3-[hydroxy(phenyl)methyl]-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H14O4/c16-10-6-7-11-12(8-10)19-15(18)13(11)14(17)9-4-2-1-3-5-9/h1-5,8,10,14,16-17H,6-7H2 |
InChI Key |
BSEKYAJQRZECLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)OC2=CC1O)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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